molecular formula C21H20N6O2S B2673765 N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-41-0

N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2673765
CAS No.: 863459-41-0
M. Wt: 420.49
InChI Key: VVZIOSHJYFXXJK-UHFFFAOYSA-N
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Description

Historical Development of Triazolopyrimidines

Triazolopyrimidines emerged in the mid-20th century as synthetic analogs of purine bases, with early reports focusing on their agricultural applications as herbicides and fungicides. The first synthetic routes, developed in the 1960s, involved cyclocondensation reactions between aminotriazoles and β-dicarbonyl compounds, yielding fused triazolopyrimidine cores. By the 1980s, medicinal chemists recognized their potential as bioisosteres for adenine, leading to investigations into antiviral and anticancer activities. A pivotal shift occurred in the 2000s with the discovery of triazolopyrimidines as kinase inhibitors, exemplified by the development of c-Met and VEGFR-2 inhibitors. Recent advances in combinatorial chemistry have enabled rapid diversification of substituents, enhancing their pharmacokinetic profiles and target selectivity.

Isomeric Structures of Triazolopyrimidines

Triazolopyrimidines exist as four structural isomers, distinguished by the fusion positions of the triazole and pyrimidine rings:

Isomer Name Fusion Positions Key Properties
1,2,4-Triazolo[1,5-a]pyrimidine 1,5-a (N1–C5) High metabolic stability, CNS activity
1,2,4-Triazolo[1,5-c]pyrimidine 1,5-c (N1–C7) Rarely synthesized, limited applications
1,2,4-Triazolo[4,3-a]pyrimidine 4,3-a (C4–N3) Anticancer and antimicrobial activity
1,2,4-Triazolo[4,3-c]pyrimidine 4,3-c (C4–C6) Agricultural use as fungicides

The triazolo[4,5-d]pyrimidine variant, though not among the classical isomers, has gained prominence due to its planar geometry, which facilitates π-π stacking interactions with enzyme active sites.

Significance of Triazolo[4,5-d]Pyrimidine Scaffold in Drug Discovery

The triazolo[4,5-d]pyrimidine core has been leveraged in designing inhibitors targeting epigenetic regulators, kinases, and G-protein-coupled receptors. Key applications include:

  • Lysine-specific demethylase 1 (LSD1) inhibition : Derivatives bearing 2-thiopyridine substituents exhibit IC~50~ values <1 μM by forming hydrogen bonds with Met332 and Tyr761 residues.
  • Chemokine receptor antagonism : Structural optimization of the scaffold improves oral bioavailability and receptor binding affinity.
  • Anticancer activity : Electron-withdrawing groups at the 7-position enhance DNA intercalation and topoisomerase inhibition.

A comparative analysis of recent derivatives is shown below:

Compound Target IC~50~ (μM) Key Substituents
27 LSD1 0.564 2-Thiopyridine, p-tolyl
EVT-3094921 Unspecified N/A Ethoxyphenyl, pyrimidoindole
GSK2879552 LSD1 0.032 Cyclopropylamine, benzamide

Position of Target Compound within the Triazolopyrimidine Family

N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide incorporates a triazolo[4,5-d]pyrimidine core modified at three critical positions:

  • N3 : Substituted with p-tolyl, enhancing hydrophobic interactions with target proteins.
  • C7 : A thioacetamide group linked to 2-ethoxyphenyl, improving solubility and hydrogen-bonding capacity.
  • C2/C5 : Unsubstituted, preserving the planar structure for DNA intercalation.

This derivative aligns with modern design principles prioritizing balanced lipophilicity (LogP ~3.2) and molecular weight (<500 Da). Its ethoxyphenyl moiety may confer selectivity toward cytochrome P450 isoforms, reducing off-target effects.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-3-29-17-7-5-4-6-16(17)24-18(28)12-30-21-19-20(22-13-23-21)27(26-25-19)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZIOSHJYFXXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 863459-41-0) is a compound of interest due to its potential biological activities. This article summarizes the available research findings regarding its biological effects, particularly its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C21H20N6O2SC_{21}H_{20}N_{6}O_{2}S with a molecular weight of 420.5 g/mol. The structure features a triazolopyrimidine core linked to an ethoxyphenyl and a thioacetamide moiety, which may contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, related compounds have shown varying degrees of antiproliferative activity against different cancer cell lines.

Case Studies

  • Antiproliferative Activity : A study demonstrated that similar triazolopyrimidine derivatives exhibited IC50 values ranging from 0.53 μM to 3.84 μM against HCT-116 cancer cells, indicating potent antiproliferative effects. The presence of specific substituents on the triazolopyrimidine scaffold was crucial for enhancing activity against tumor cells .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization, which is critical for cancer cell division. This suggests that this compound may similarly affect microtubule dynamics in cancer cells.

Biological Activity Overview

Activity Type Description
Anticancer Exhibits significant antiproliferative activity against various cancer cell lines.
Mechanism Potentially inhibits tubulin polymerization and affects cell cycle progression.
Related Compounds Similar structures show IC50 values ranging from 0.53 μM to 3.84 μM against cancer cells .

Additional Biological Activities

Beyond anticancer effects, derivatives of this compound class have been studied for other biological activities:

  • Antimicrobial Activity : Some triazole derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Certain compounds in this category have shown promise in reducing inflammation, although specific data on this compound is limited.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The triazolo[4,5-d]pyrimidine core is highly modular. Key structural variations among analogs include:

Compound Name / ID Core Substituent (Position 3) Thio-Linked Group (Position 7) Acetamide Substituent Melting Point (°C) Yield (%) Source
Target Compound p-Tolyl Thioacetamide 2-Ethoxyphenyl N/A N/A
9b 4-Methylbenzyl Benzo[d]oxazol-2-ylthio N-Methylpropan-1-amine 154–155 18.5 [5]
9e Morpholinomethyl-benzyl Benzo[d]oxazol-2-ylthio 89–90 89.9 [5]
21 Benzyl Piperidin-4-ylamino N/A N/A [7]
7d Benzyl Thiophenyl acrylamide Acrylamide N/A N/A [8]
SC241 2-Bromo-4-isopropylphenyl Bis-(2-methoxyethyl)-amine N/A N/A [3]
Key Observations:

Core Substituents: The p-tolyl group in the target compound (vs. Morpholinomethyl (9e) introduces polarity, improving aqueous solubility compared to the target compound’s ethoxyphenyl group .

Thio-Linked Groups :

  • The thioacetamide in the target compound differs from benzoxazolylthio (9b) and acrylamide (7d), which may alter electronic properties and metabolic stability. Thioether bonds generally resist hydrolysis, favoring in vivo stability .

Inferred Pharmacological Implications

The p-tolyl and thioacetamide groups may target hydrophobic binding pockets, as seen in kinase inhibitors .

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